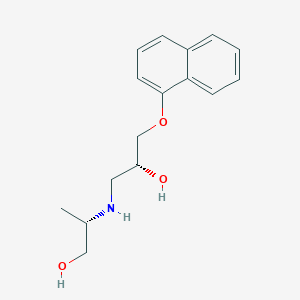
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride, also known as ADB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. ADB-CHMINACA is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but is believed to be more potent. In
Aplicaciones Científicas De Investigación
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have potent effects on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the cardiovascular system, respiratory system, and immune system.
Mecanismo De Acción
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. This binding leads to the activation of these receptors, which results in the release of neurotransmitters such as dopamine and serotonin. The release of these neurotransmitters is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have potent effects on the cardiovascular system, respiratory system, and immune system. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. This compound has also been shown to cause respiratory depression and suppression of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride has several advantages for use in lab experiments. It is a potent synthetic cannabinoid that can be used to study the effects of cannabinoids on the human body. However, there are also several limitations to using this compound in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural cannabinoids. Additionally, this compound has potent psychoactive effects that may make it difficult to study in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride. One area of research is to study the long-term effects of this compound on the human body. Another area of research is to study the effects of this compound on different populations, such as adolescents or individuals with pre-existing medical conditions. Additionally, research could be done to develop new synthetic cannabinoids that have less potent psychoactive effects and fewer negative side effects.
Métodos De Síntesis
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride is synthesized by reacting 1-(2-diethylaminoethyl)-2-methyl-1H-indole-3-carboxylic acid with methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3-methylbutanoate in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound.
Propiedades
Número CAS |
106280-82-4 |
|---|---|
Fórmula molecular |
C21H37ClN2O2 |
Peso molecular |
385 g/mol |
Nombre IUPAC |
diethyl-[2-[(2-octoxyphenyl)methylamino]-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C21H36N2O2.ClH/c1-4-7-8-9-10-13-16-25-20-15-12-11-14-19(20)17-22-21(24)18-23(5-2)6-3;/h11-12,14-15H,4-10,13,16-18H2,1-3H3,(H,22,24);1H |
Clave InChI |
SXVQKVXOIHNIOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1CNC(=O)C[NH+](CC)CC.[Cl-] |
Sinónimos |
1-(2-Diethylaminoacetamidomethylphenoxy)-n-octane hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



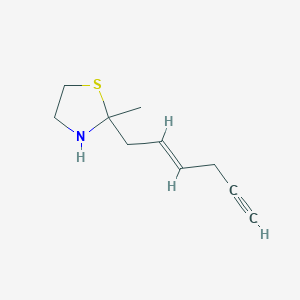

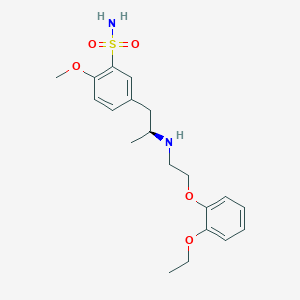

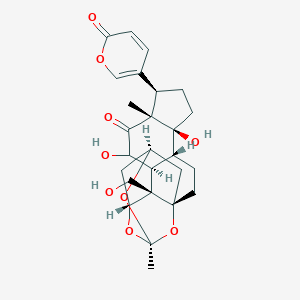
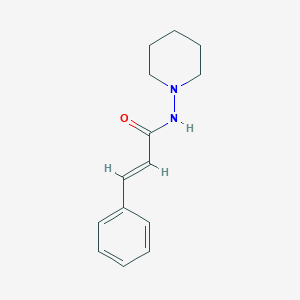
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)



![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)
